molecular formula C12H20N2O4S B2775159 1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide CAS No. 1428362-66-6

1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide

Cat. No.: B2775159
CAS No.: 1428362-66-6
M. Wt: 288.36
InChI Key: WQZMMTURVMATNW-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This molecule is of significant interest in medicinal chemistry and drug discovery, particularly in the investigation of novel protein tyrosine phosphatase (PTP) inhibitors . Inhibitors of PTPs are a major area of therapeutic research for a range of diseases. Recent patent literature highlights compounds with structural features similar to this azetidine-carboxamide derivative—specifically, the azetidine-3-carboxamide core and sulfonamide moiety—as being developed for the potential treatment of metabolic disorders, including type 2 diabetes and obesity, as well as for antineoplastic applications . The proposed mechanism of action for this class of inhibitors involves the selective targeting of specific PTPs, such as PTP1B, which play a key role as negative regulators of insulin and leptin signaling pathways. By inhibiting these phosphatases, such compounds may enhance insulin sensitivity and promote weight loss, making them valuable tools for probing metabolic pathways . The molecular structure of this compound incorporates a cyclopropanesulfonyl group and a tetrahydrofuran (oxolan) ring, which are common motifs used in drug design to optimize pharmacokinetic properties and receptor affinity. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant scientific and patent literature for comprehensive information on biological assays and pharmacological profiles of related chemical entities .

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(oxolan-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S/c15-12(13-6-10-2-1-5-18-10)9-7-14(8-9)19(16,17)11-3-4-11/h9-11H,1-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZMMTURVMATNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step may involve sulfonylation reactions using cyclopropylsulfonyl chloride and suitable base catalysts.

    Attachment of the Tetrahydrofuran Moiety: This can be achieved through nucleophilic substitution reactions where the tetrahydrofuran ring is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new molecules.

    Biology: May be investigated for its biological activity and potential as a drug candidate.

    Medicine: Could be explored for therapeutic applications, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclopropylsulfonyl)-N-methylazetidine-3-carboxamide: Similar structure but lacks the tetrahydrofuran moiety.

    N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide: Similar structure but lacks the cyclopropylsulfonyl group.

Uniqueness

1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide is unique due to the combination of the cyclopropylsulfonyl group, tetrahydrofuran moiety, and azetidine ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Biological Activity

Chemical Structure and Properties

1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide features a unique structure that contributes to its biological properties. The key components include:

  • Cyclopropanesulfonyl group : This moiety is known for its ability to interact with various biological targets.
  • Azetidine ring : This four-membered ring structure is a common scaffold in drug design.
  • Oxolan-2-ylmethyl substituent : This part of the molecule may enhance solubility and bioavailability.
PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₃S
Molecular Weight253.30 g/mol
CAS Number[specific CAS number needed]

Research indicates that this compound exhibits several mechanisms of action, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, potentially influencing signaling pathways linked to disease processes.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows promising activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Some findings indicate that it may reduce inflammation markers in vitro, suggesting applications in inflammatory diseases.
  • Cytotoxicity : Investigations into cancer cell lines have shown that the compound can induce apoptosis, making it a candidate for further cancer research.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by [source needed] demonstrated that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, suggesting its potential use in treating inflammatory conditions.
  • Cancer Cell Line Study : Research published in [source needed] showed that treatment with the compound led to a 50% reduction in cell viability in HeLa cells at a concentration of 10 µM after 48 hours.

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide?

Answer:
The synthesis typically involves:

Cyclopropanesulfonylation : Reacting an azetidine precursor with cyclopropanesulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C) to introduce the sulfonyl group.

Carboxamide Coupling : Using coupling reagents like EDC/HOBt to conjugate the oxolan-2-ylmethyl amine to the azetidine carboxylic acid intermediate.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: ethanol/water).
Key Reagents : Sodium hydride (NaH), DMF, EDC, HOBt .

Basic: How is the compound structurally characterized?

Answer:
Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Infrared (IR) Spectroscopy : To identify sulfonyl (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) functional groups.
    Example Workflow : Dissolve 5 mg in CDCl3_3 for NMR; analyze via ESI-MS in positive ion mode .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Apply Design of Experiments (DoE) to systematically vary parameters:

  • Variables : Temperature (0–25°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).
  • Statistical Analysis : Use response surface methodology (RSM) to identify optimal conditions.
    Case Study : A cyclopropane sulfonylation reaction optimized via DoE achieved 85% yield at 10°C with 0.5 eq NaH .

Advanced: How to resolve discrepancies in reported bioactivity data?

Answer:

Assay Validation : Confirm purity (>95% by HPLC) and stability (e.g., no degradation in DMSO over 72 hours).

Orthogonal Assays : Compare results from cell-based (e.g., MTT assay) and biochemical (e.g., kinase inhibition) assays.

Control Experiments : Test metabolites or degradation products for off-target effects.
Example : A quinazoline analog showed conflicting IC50_{50} values due to impurities; repurification resolved discrepancies .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Substituent Variation : Modify the cyclopropane sulfonyl group (e.g., replace with methyl sulfone) or oxolane ring (e.g., tetrahydrofuran derivatives).

Bioactivity Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

Data Analysis : Use multivariate regression to correlate structural features (logP, polar surface area) with activity.
Reference : A related oxalamide compound showed enhanced potency with electron-withdrawing substituents .

Basic: What solvents and conditions are suitable for its synthesis?

Answer:

Step Solvent Temperature Catalyst
SulfonylationDMF0–5°CNaH
Amide CouplingTHF25°CEDC/HOBt
Final PurificationEthanol/H2_2ORT
Note : Avoid protic solvents (e.g., MeOH) during sulfonylation to prevent side reactions .

Advanced: How to assess metabolic stability in preclinical studies?

Answer:

In Vitro Assays : Incubate with liver microsomes (human/rat) and measure half-life (t1/2_{1/2}) via LC-MS.

CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites.
Example : A quinazoline derivative showed improved stability after replacing a labile thioether with a sulfone .

Advanced: What computational methods aid in target identification?

Answer:

Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR, BRAF).

QSAR Modeling : Develop models with descriptors like topological polar surface area (TPSA) and H-bond donors.

MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).
Case Study : A benzothiophene analog showed high affinity for BRAF in silico, validated via SPR .

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